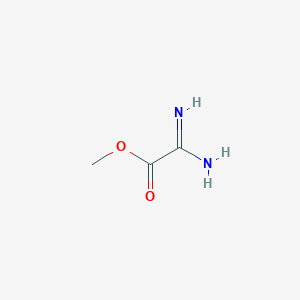
2-Chloro-N-isobutyrylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-isobutyryl-acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroacetyl group attached to a 2-methylpropanamide moiety
Applications De Recherche Scientifique
Chemistry: 2-Chloro-N-isobutyryl-acetamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and peptides.
Biology: In biological research, this compound can be used to modify peptides and proteins, enabling the study of protein-protein interactions and enzyme mechanisms.
Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of herbicides and pesticides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-isobutyryl-acetamide typically involves the reaction of 2-methylpropanamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methylpropanamide+chloroacetyl chloride→2-Chloro-N-isobutyryl-acetamide+HCl
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-N-isobutyryl-acetamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-N-isobutyryl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form new amide derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-methylpropanamide and chloroacetic acid.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dichloromethane.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: New amide derivatives.
Hydrolysis: 2-methylpropanamide and chloroacetic acid.
Reduction: Corresponding amine.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-isobutyryl-acetamide depends on its specific application. In general, the chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function.
Comparaison Avec Des Composés Similaires
N-(2-chloroacetyl)-α-amino acids: These compounds share the chloroacetyl group but have an amino acid moiety instead of a 2-methylpropanamide group.
Chloroacetamide derivatives: These compounds have a similar chloroacetyl group but differ in the amide moiety.
Uniqueness: 2-Chloro-N-isobutyryl-acetamide is unique due to its specific combination of the chloroacetyl group and the 2-methylpropanamide moiety. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propriétés
IUPAC Name |
N-(2-chloroacetyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-4(2)6(10)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABQJKXFVJZIPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
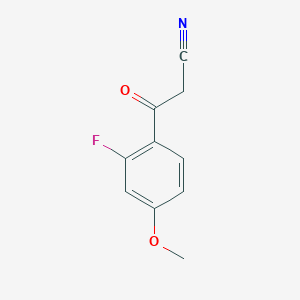
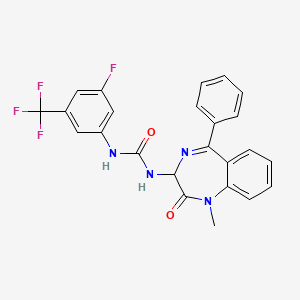
![5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360717.png)
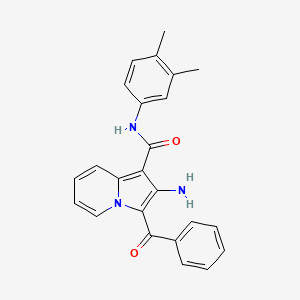


![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2360724.png)
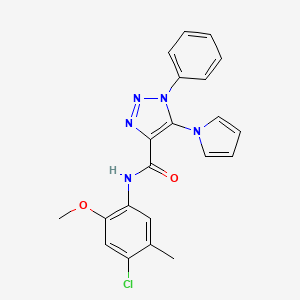
![5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine](/img/structure/B2360727.png)
![1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2360728.png)
![(E)-N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360729.png)
![6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2360730.png)
